molecular formula C17H9BrCl2N4O2 B13419893 2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-8-methyl-4H-benzo[d][1,3]oxazin-4-one

2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-8-methyl-4H-benzo[d][1,3]oxazin-4-one

Cat. No.: B13419893
M. Wt: 452.1 g/mol
InChI Key: FRMADUZMMIFSTK-UHFFFAOYSA-N
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Description

2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-8-methyl-4H-benzo[d][1,3]oxazin-4-one is a complex organic compound that features a unique combination of pyrazole, pyridine, and oxazinone moieties. This compound is of significant interest in the fields of medicinal chemistry and agrochemicals due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-8-methyl-4H-benzo[d][1,3]oxazin-4-one typically involves multiple steps. One common route starts with the preparation of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. This intermediate is then subjected to further reactions to introduce the oxazinone ring and other substituents .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity. The process often involves the use of specific reagents and solvents to ensure high efficiency. For example, the reaction of 3-chloropyridine with brominating agents, followed by cyclization and functional group modifications, is a common approach .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-8-methyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-8-methyl-4H-benzo[d][1,3]oxazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-8-methyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-8-methyl-4H-benzo[d][1,3]oxazin-4-one apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H9BrCl2N4O2

Molecular Weight

452.1 g/mol

IUPAC Name

2-[5-bromo-2-(3-chloropyridin-2-yl)pyrazol-3-yl]-6-chloro-8-methyl-3,1-benzoxazin-4-one

InChI

InChI=1S/C17H9BrCl2N4O2/c1-8-5-9(19)6-10-14(8)22-16(26-17(10)25)12-7-13(18)23-24(12)15-11(20)3-2-4-21-15/h2-7H,1H3

InChI Key

FRMADUZMMIFSTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=C(OC2=O)C3=CC(=NN3C4=C(C=CC=N4)Cl)Br)Cl

Origin of Product

United States

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